Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-
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Overview
Description
Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- is a complex organic compound that features a benzoic acid core substituted with a biphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- typically involves multiple steps. One common method is the Grignard reaction, where a Grignard reagent is prepared from an alkyl halide and magnesium in anhydrous ether. This reagent is then reacted with a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires stringent control of reaction conditions, such as temperature and moisture, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to its observed effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl structure but lacks the chlorine and methoxy groups.
4-Phenylbenzoic acid: Similar structure but without the chlorine substitution.
Properties
IUPAC Name |
3-chloro-4-[(2-phenylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-12-15(20(22)23)10-11-19(18)24-13-16-8-4-5-9-17(16)14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKAACLTVVSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(C=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461771 |
Source
|
Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833484-99-4 |
Source
|
Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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